Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate
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Overview
Description
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents under controlled conditions. One common synthetic route includes the use of carbamimidothioate derivatives as starting materials. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclo-oxygenase-2 (COX-2), resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate can be compared with other indazole derivatives, such as:
- 1-methyl-1H-indazol-3-ylmethanol
- 1-methyl-1H-indazol-7-ylamine
- 1-(1-methyl-1H-indazol-7-yl)ethanone
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H12N4S |
---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
methyl N'-(1-methylindazol-7-yl)carbamimidothioate |
InChI |
InChI=1S/C10H12N4S/c1-14-9-7(6-12-14)4-3-5-8(9)13-10(11)15-2/h3-6H,1-2H3,(H2,11,13) |
InChI Key |
XQEQEYDXBVXOKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C(N)SC)C=N1 |
Origin of Product |
United States |
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